Xac-BY630 is derived from commercially available chemicals, notably XAC, which is sourced from Sigma. The classification of Xac-BY630 falls under fluorescent ligands used in pharmacology, particularly for studying receptor binding and activity in cellular environments.
The synthesis of Xac-BY630 involves the following steps:
The molecular structure of Xac-BY630 consists of a xanthine core linked to a BODIPY fluorophore via a six-atom linker. This structure allows for effective binding to the A1-adenosine receptor while enabling fluorescence for visualization studies.
The structural integrity and functional groups are critical for its interaction with biological targets, providing insights into receptor pharmacology.
Xac-BY630 participates in various chemical reactions primarily involving its binding to the A1-adenosine receptor. The binding affinity of Xac-BY630 is lower than that of its precursor XAC, which is quantified through radioligand binding assays and functional assays that measure inositol phosphate production as mediated by G protein signaling pathways.
The mechanism of action for Xac-BY630 involves its competitive antagonism at the A1-adenosine receptor. Upon binding, it inhibits receptor activation by endogenous adenosine, thereby modulating downstream signaling pathways associated with G protein-coupled receptors.
Xac-BY630 exhibits several notable physical and chemical properties:
These properties make it an effective probe for studying receptor dynamics under physiological conditions.
Xac-BY630 has significant applications in pharmacological research:
Fluorescent ligands represent a transformative advancement in G protein-coupled receptor (GPCR) pharmacology, enabling real-time, high-resolution investigation of receptor dynamics. These probes circumvent limitations inherent to radioligands—such as radiation hazards, disposal complexities, and limited spatial resolution—by utilizing fluorophores for detection [2] [5]. Their non-invasive nature permits studies in physiologically relevant environments, including live cells and native tissues, thereby facilitating:
XAC-BY630 exemplifies a strategically engineered bitopic antagonist targeting adenosine A₁ receptors. Its design integrates three modular components:
This conjugate exhibits competitive antagonism (pKb = 6.5–6.7) in functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation and inositol phosphate signaling [4] [7]. Critically, its bitopic structure enables simultaneous engagement of orthosteric and extracellular allosteric sites, as evidenced in FCS studies where it revealed distinct diffusion kinetics for ligand-bound A₁ receptors (τD = 17 milliseconds) versus unbound ligands (τD = 62 microseconds) [4].
Table 1: Pharmacological Properties of XAC-BY630
| Property | Value | Method |
|---|---|---|
| Binding Affinity (Kᵢ) | 15–20 nM (A₁ receptor) | [³H]DPCPX displacement |
| Functional Antagonism (pKb) | 6.5–6.7 | cAMP/IP₁ accumulation |
| Diffusion Time (Bound) | 17 milliseconds | Fluorescence Correlation Spectroscopy |
| Emission Maximum | 650 nm | Spectrofluorimetry |
The evolution of xanthine-derived probes underscores iterative optimization of adenosine receptor ligands:
Table 2: Evolution of Key Xanthine-Based Fluorescent Probes
| Ligand | Year | Fluorophore | Key Advancement | Application |
|---|---|---|---|---|
| FITC-XAC | 1987 | FITC | First fluorescent AR antagonist | Fixed-cell imaging |
| NBD-XAC | 1987 | NBD | Improved membrane permeability | Flow cytometry |
| XAC-BY630 | 2004 | BODIPY 630/650 | Near-infrared emission; FCS compatibility | Live-cell FCS; HTS |
| MRS5417 (A₃-selective) | 2011 | BODIPY 630 | Subtype selectivity (A₃ receptor) | Cancer pharmacology |
This trajectory highlights how chemical biology approaches transformed adenosine receptor antagonists into indispensable tools for resolving GPCR pharmacology in space and time [5] [6] [8].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5